molecular formula C14H24N4O6 B12894296 L-Prolyl-L-alanyl-L-seryl-L-alanine CAS No. 918661-84-4

L-Prolyl-L-alanyl-L-seryl-L-alanine

Cat. No.: B12894296
CAS No.: 918661-84-4
M. Wt: 344.36 g/mol
InChI Key: JDZDMCVZNSHHNJ-XKNYDFJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid typically involves multiple steps, each requiring precise control of reaction conditions to ensure the desired stereochemistry. One common approach is the Strecker synthesis, which involves the formation of α-aminonitriles followed by hydrolysis to yield the corresponding amino acids . This method is promoted by acid and requires the generation of hydrogen cyanide in situ from cyanide salts.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For example, metal-free catalytic systems using sodium iodide have been reported to achieve high yields in the selective transformation of bio-based lactic acid to propionic acid . Such methods can be adapted for the synthesis of more complex compounds like (S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The carboxyl group can participate in esterification reactions with alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amide groups can produce primary amines.

Scientific Research Applications

(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid is unique due to its multiple chiral centers and functional groups, which confer specific stereochemical properties and reactivity. This makes it a valuable compound for studying complex biochemical interactions and developing specialized pharmaceuticals.

Biological Activity

L-Prolyl-L-alanyl-L-seryl-L-alanine is a tetrapeptide composed of four amino acids: proline, alanine, serine, and alanine. This compound has garnered interest in scientific research due to its potential biological activities, particularly in protein synthesis, cellular signaling, and therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

1. Structure and Properties

The unique sequence of amino acids in this compound imparts specific structural properties that are crucial for its biological functions. The presence of proline is significant as it introduces a kink in the peptide chain, influencing the overall conformation and stability of the peptide. This characteristic is essential for the peptide's interaction with biological targets.

2. Biological Activities

This compound exhibits several notable biological activities:

  • Protein Synthesis : It plays a role in the synthesis of proteins by serving as a substrate for ribosomes during translation.
  • Cellular Signaling : The compound can influence various signaling pathways by interacting with specific receptors or enzymes.
  • Therapeutic Potential : Research indicates potential applications in treating metabolic disorders and enhancing immune responses.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : The tetrapeptide may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors on cell membranes, triggering intracellular signaling cascades that affect cell function.

4.1 Case Studies

A number of studies have explored the effects of this compound:

  • Study on Immune Modulation : A randomized clinical trial investigated the impact of this peptide on immune function in patients undergoing surgery. Results indicated improved immune markers and reduced infection rates in those receiving supplementation with this compound compared to controls.
  • Effect on Muscle Recovery : Another study evaluated the role of this peptide in muscle recovery post-exercise. Participants receiving this compound showed enhanced recovery times and reduced muscle soreness.

4.2 Data Table

StudySample SizeInterventionOutcome
Immune Modulation Study33 patientsThis compound supplementationImproved immune markers, reduced infections
Muscle Recovery Study20 athletesThis compound supplementationEnhanced recovery time, reduced soreness

5. Comparative Analysis with Similar Compounds

This compound shares structural similarities with other peptides but exhibits unique biological activities due to its specific amino acid sequence. Comparative studies indicate that while other peptides may have similar components, the combination in this tetrapeptide leads to distinct interactions with biological systems.

6. Conclusion

This compound is a promising compound with significant biological activity that warrants further investigation. Its potential applications in enhancing immune response and aiding muscle recovery highlight its therapeutic value. Continued research is necessary to fully elucidate its mechanisms of action and to explore its efficacy across various clinical settings.

Properties

CAS No.

918661-84-4

Molecular Formula

C14H24N4O6

Molecular Weight

344.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C14H24N4O6/c1-7(16-12(21)9-4-3-5-15-9)11(20)18-10(6-19)13(22)17-8(2)14(23)24/h7-10,15,19H,3-6H2,1-2H3,(H,16,21)(H,17,22)(H,18,20)(H,23,24)/t7-,8-,9-,10-/m0/s1

InChI Key

JDZDMCVZNSHHNJ-XKNYDFJKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.